molecular formula C16H17NOS B2501894 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide CAS No. 431891-98-4

2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B2501894
CAS No.: 431891-98-4
M. Wt: 271.38
InChI Key: AWOOTUQDPMJGFF-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide is an organic compound with the molecular formula C16H17NOS It is characterized by the presence of a phenyl group, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves the reaction of phenylacetic acid with 2-(phenylsulfanyl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. Additionally, the phenyl and acetamide groups can contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide
  • 2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]acetamide
  • 2-phenyl-2-(phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and sulfanyl groups allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

2-phenyl-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOOTUQDPMJGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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